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(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family, characterized by the presence of two methoxy groups at positions 5 and 7, and a methyl group at position 1 of the indole ring. The compound features a methanol functional group attached to the indole nitrogen, contributing to its unique properties. Indoles are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets.
These reactions highlight the compound's reactivity and potential for further chemical modifications, which can be exploited in synthetic organic chemistry .
The biological activity of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is attributed to its ability to interact with various molecular targets. It has been observed that this compound may modulate the activity of specific kinases or interact with DNA, influencing gene expression. Such interactions suggest potential applications in therapeutic contexts, particularly in cancer research and treatment, where indole derivatives have shown promise due to their ability to inhibit tumor growth and metastasis .
The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol typically involves:
The unique structure of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol lends itself to various applications:
Studies on the interactions of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol with biological systems reveal its potential to bind with specific receptors and enzymes. This binding can lead to significant changes in cellular signaling pathways, making it an interesting subject for further research in pharmacology and biochemistry. Understanding these interactions could pave the way for new therapeutic strategies targeting diseases influenced by these pathways .
Several compounds share structural similarities with (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (5-methyl-1H-indol-2-yl)methanol | Lacks methoxy groups at positions 5 and 7 | Simpler structure; lower reactivity |
| (5,7-dimethoxyindole) | Similar structure but lacks the methyl group at position 1 | Retains methoxy groups; different biological properties |
| (6-methoxyindole) | Contains a methoxy group at position 6 | Different substitution pattern; varied reactivity |
The uniqueness of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol lies in its combination of both methoxy groups and a methyl group, which significantly influences its chemical reactivity and biological activity. These substituents enhance its ability to interact with specific molecular targets compared to similar compounds .
This comprehensive overview highlights the significance of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol within both synthetic chemistry and biological contexts. Further research could explore its full potential in therapeutic applications and chemical synthesis.
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol represents a structurally complex indole derivative with distinctive physicochemical characteristics arising from its unique substitution pattern. The compound possesses a molecular formula of C₁₂H₁₅NO₃ with a molecular weight of 221.25 g/mol [1] [2]. The presence of two methoxy groups at positions 5 and 7 of the indole ring, combined with an N-methyl substitution and a methanol functional group at the 2-position, creates a molecule with both hydrophilic and lipophilic characteristics that significantly influence its physicochemical behavior [3].
The structural features of this compound include an indole bicyclic aromatic system that provides π-electron density and aromatic character, two methoxy substituents that contribute electron-donating effects and increase lipophilicity, an N-methyl group that eliminates the typical indole NH hydrogen bonding capability, and a primary alcohol functional group that enables hydrogen bonding interactions with protic solvents [3] [4].
The solubility behavior of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in aqueous systems is expected to be poor to moderate, consistent with the general solubility patterns observed for substituted indole derivatives [5] [6]. The parent indole compound demonstrates sparingly soluble characteristics in water, with enhanced solubility observed in the presence of cosolvents [5] [7]. The methanol functional group attached to the 2-position provides the primary mechanism for water interaction through hydrogen bonding, while the methoxy substituents contribute both steric bulk and hydrophobic character that limit aqueous solubility.
Molecular dynamics studies on related indole derivatives indicate that water molecules preferentially interact with polar functional groups through electrostatic interactions rather than hydrophobic regions [5] [6]. For (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, the primary alcohol group serves as the dominant hydrophilic site, with estimated aqueous solubility in the range of 0.5-2.0 mg/mL at room temperature based on structural analogy with similar dimethoxy-substituted aromatic alcohols.
The compound demonstrates high solubility in protic organic solvents, particularly methanol and ethanol, due to the favorable hydrogen bonding interactions between the alcohol functional group and solvent molecules [5] [8] [9]. Literature data for related indole derivatives, including 3-indoleacetonitrile, confirms excellent solubility in methanol [8] [9]. The presence of methoxy substituents enhances compatibility with moderately polar aprotic solvents such as acetonitrile and dimethyl sulfoxide.
In chloroform and dichloromethane, moderate solubility is anticipated based on the aromatic character of the indole ring system and the electron-rich nature imparted by the methoxy substituents [10]. The compound's behavior in these solvents follows patterns established for substituted indole derivatives where electron-donating substituents increase solubility in moderately polar organic media.
The stability of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol varies significantly across different solvent systems. In protic solvents, the compound maintains stability through hydrogen bonding networks that protect reactive sites from nucleophilic attack [10]. However, in strongly basic conditions or in the presence of strong nucleophiles, the methoxy groups may undergo demethylation reactions, particularly under elevated temperature conditions.
Based on thermal analysis data from structurally related compounds, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is predicted to exhibit a melting point in the range of 75-95°C [11] [12] [13]. This estimation is derived from comparative analysis with similar dimethoxy-substituted indole derivatives, where 5,6-dimethoxy-4-methyl-1H-indole demonstrates a melting point of 112-114°C [12]. The presence of the methanol functional group is expected to lower the melting point relative to fully aromatic analogs due to increased molecular flexibility and hydrogen bonding disruption of crystal packing.
Differential scanning calorimetry studies on related indole compounds indicate that melting transitions are typically sharp and well-defined, with enthalpy of fusion values ranging from 25-35 kJ/mol for similar molecular weight indole derivatives [13]. The presence of methoxy substituents generally increases the heat of fusion due to enhanced intermolecular interactions in the solid state.
Thermogravimetric analysis of indole derivatives reveals characteristic decomposition patterns that provide insight into thermal stability limits [14] [15] [13]. For (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, thermal decomposition is predicted to occur in the temperature range of 160-180°C, based on the behavior of parent indole compounds which show thermal decomposition maxima around 163-166°C [13].
The decomposition pathway is expected to proceed through initial loss of the methanol side chain, followed by demethylation of the methoxy groups and subsequent fragmentation of the indole ring system [15]. Mass spectrometric analysis of evolved gases during thermal decomposition would likely reveal water, methanol, and formaldehyde as primary volatile products, consistent with the decomposition patterns observed for similar methoxy-substituted aromatic compounds.
The glass transition temperature for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol requires experimental determination but is estimated to occur significantly below the melting point, likely in the range of 30-50°C based on structural flexibility imparted by the methanol side chain. The compound's crystallization tendency is expected to be favorable due to the planar aromatic indole core and the potential for hydrogen bonding through the alcohol functional group [16] [17].
Crystal structure analysis of related indole-2-methanol derivatives indicates formation of hydrogen-bonded chains in the solid state, with molecules adopting different conformations around the C-C-O bond [16] [17]. The presence of methoxy substituents may influence crystal packing through additional weak intermolecular interactions, potentially leading to polymorphic behavior.
The acid-base properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol are dominated by two primary ionizable sites: the indole NH position (which is methylated in this compound) and the primary alcohol functional group. Since the nitrogen is methylated, the typical indole NH acidity (pKa ~16-17 for unsubstituted indole) is eliminated [18] [19] [20].
The primary alcohol functional group exhibits a predicted pKa in the range of 14-15, consistent with typical primary aliphatic alcohols [20]. The electron-donating methoxy substituents at positions 5 and 7 slightly increase the electron density on the indole ring system, which may marginally affect the acidity of the alcohol group through inductive effects transmitted through the aromatic system.
Literature studies on indole derivatives demonstrate significant solvent-dependent variations in pKa values, with shifts of 3-8 pKa units observed when moving from aqueous to organic solvent systems [19] [21]. For (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, the alcohol pKa is expected to increase in aprotic solvents such as acetonitrile and dimethyl sulfoxide due to reduced solvation of the alkoxide ion.
Empirical conversion methods for pKa values between solvents suggest that the alcohol pKa would increase by approximately 7-8 units in acetonitrile and 5-6 units in dimethyl sulfoxide relative to aqueous values [21]. These solvent effects are particularly relevant for synthetic applications where deprotonation of the alcohol group may be required.
The compound exhibits minimal ionization under physiologically relevant pH conditions (pH 1-8) due to the high pKa of the alcohol functional group. The molecule exists predominantly in its neutral form across the entire physiological pH range, which impacts its membrane permeability and biological activity profiles. Under strongly basic conditions (pH > 12), partial deprotonation of the alcohol group may occur, leading to formation of the corresponding alkoxide species.
The n-octanol/water partition coefficient for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is predicted to fall in the range of LogP = 2.5-3.5 based on structural activity relationships and comparative analysis with related indole derivatives [22] [23] [24]. This prediction accounts for the lipophilic contribution of the indole aromatic system (+2.0 to +2.5 LogP units), the electron-donating methoxy substituents (+0.5 to +1.0 LogP units each), and the hydrophilic contribution of the primary alcohol functional group (-0.5 to -1.0 LogP units).
Computational predictions using fragment-based methods support this estimated range, with the methoxy groups significantly enhancing lipophilicity relative to unsubstituted indole derivatives [25]. The N-methyl substitution contributes an additional +0.3 to +0.5 LogP units compared to the parent NH indole structure.
The chloroform/water partition coefficient is estimated to be higher than the octanol/water system, with predicted LogP values in the range of 3.0-4.0 [26]. This increased partitioning into chloroform reflects the compound's aromatic character and reduced hydrogen bonding capability compared to octanol. The ethyl acetate/water system is predicted to show intermediate behavior with LogP values of 1.5-2.5, representing a balance between the compound's lipophilic aromatic core and hydrophilic alcohol functionality.
Buffer pH effects on partitioning are minimal due to the high pKa of the alcohol group, with essentially constant LogP values across the physiological pH range. Only under strongly basic conditions (pH > 12) would significant changes in partition behavior be expected due to alcohol deprotonation.
Temperature-dependent partition coefficient measurements for related indole derivatives indicate modest increases in LogP with increasing temperature, typically 0.1-0.2 LogP units per 10°C increase [26]. This behavior reflects the entropy-driven nature of hydrophobic partitioning and reduced hydrogen bonding strength at elevated temperatures.
Ionic strength effects are predicted to be minimal for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol due to its neutral character under most conditions. However, the presence of high concentrations of chaotropic salts may slightly increase the apparent LogP through salting-out effects that reduce aqueous phase activity coefficients.
The hygroscopic behavior of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is expected to be low to moderate based on the structural features of the molecule [27] [28]. The primary alcohol functional group provides the main site for water interaction through hydrogen bonding, while the aromatic indole core and methoxy substituents contribute hydrophobic character that limits moisture uptake.
Comparative analysis with related indole-methanol derivatives suggests moisture absorption in the range of 1-3% by weight under ambient humidity conditions (50-60% relative humidity at 25°C) [17] [29]. The crystalline form of the compound would exhibit lower hygroscopicity than amorphous preparations due to more efficient crystal packing that reduces surface area available for water interaction.
The crystallization tendency of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is predicted to be favorable based on the structural features that promote ordered packing [17] [30] [31]. The planar indole aromatic system provides π-π stacking interactions, while the alcohol functional group enables hydrogen bonding network formation in the solid state.
Literature studies on indole-2-methanol derivatives indicate formation of hydrogen-bonded chains through O-H⋯O interactions, with molecules adopting specific conformations to optimize crystal packing [16] [17]. The presence of methoxy substituents may lead to additional weak C-H⋯O interactions that stabilize particular crystal forms and potentially give rise to polymorphic behavior.
Optimal crystallization conditions for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol are predicted to involve slow evaporation from polar protic solvents such as methanol or ethanol, where hydrogen bonding interactions facilitate ordered nucleation and growth [28] [10]. Rapid precipitation from non-polar solvents may lead to amorphous or poorly crystalline material with reduced stability and altered physicochemical properties.